4-Chloro-4'-(methylthio)benzophenone
Overview
Description
4-Chloro-4’-(methylthio)benzophenone is a chemical compound with the molecular formula C14H11ClOS and a molecular weight of 262.75 . It is also known by its Chemical Abstracts Service (CAS) number 72585-17-2 .
Synthesis Analysis
The synthesis of 4-Chloro-4’-(methylthio)benzophenone can be achieved from Thioanisole and 4-Chlorobenzoyl chloride . Other methods for the synthesis of similar compounds involve the use of methyl phenyl ethers anisole and parachlorobenzoyl chloride as initiation material, with novel magnetic nano-particle supported Lewis acid as catalyst .Molecular Structure Analysis
The molecular structure of 4-Chloro-4’-(methylthio)benzophenone consists of 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom .Scientific Research Applications
Environmental Impact and Toxicity of Related Compounds
Occurrences and Risks of Benzophenone Derivatives : Benzophenone-3, a common sunscreen component, has been widely studied for its environmental presence and potential ecological risks. It is bioaccumulative and has been detected in various environmental matrices, including water, soil, and biota. Its endocrine-disrupting potential is of particular concern due to its anti-androgenic and weak estrogenic activities (Kim & Choi, 2014).
Chromones and Antioxidant Activity : Chromones, including certain benzophenone derivatives, exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress and preventing cell damage. This activity suggests potential applications in treating diseases caused by oxidative stress (Yadav et al., 2014).
Applications in Environmental Remediation
Degradation of Chlorinated Phenols : Research into zero-valent iron and bimetallic systems for the degradation of chlorinated phenols (CPs) indicates potential methods for remediating CP-contaminated environments. CPs, sharing structural similarities with chlorinated benzophenones, pose significant environmental and health risks. The effectiveness of these systems suggests a possible avenue for mitigating the impact of similar compounds (Gunawardana et al., 2011).
Health and Safety Evaluations
Safety of Benzophenone as a Flavoring Agent : The evaluation of benzophenone for its use as a flavoring substance has concluded that there is no safety concern under current usage conditions. This assessment, focusing on genotoxicity and endocrine activities, reflects the rigorous scrutiny applied to chemicals used in consumer products, relevant to the safety assessments of structurally related compounds (Silano et al., 2017).
Properties
IUPAC Name |
(4-chlorophenyl)-(4-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNKVONPGXQVLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374017 | |
Record name | 4-Chloro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72585-17-2 | |
Record name | 4-Chloro-4'-(methylthio)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60374017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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